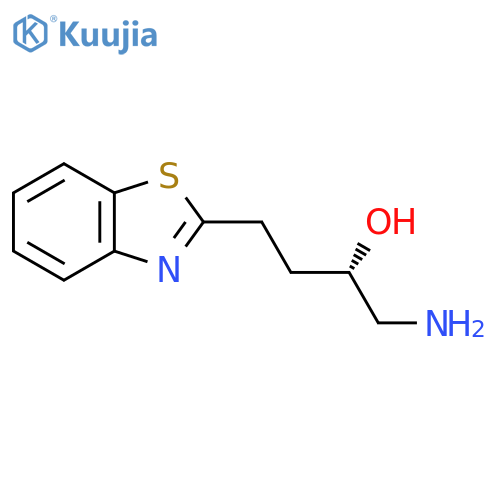Cas no 2227831-06-1 ((2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol)

2227831-06-1 structure
商品名:(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol
- EN300-1787727
- 2227831-06-1
-
- インチ: 1S/C11H14N2OS/c12-7-8(14)5-6-11-13-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7,12H2/t8-/m0/s1
- InChIKey: NRSALADXCROAIC-QMMMGPOBSA-N
- ほほえんだ: S1C2C=CC=CC=2N=C1CC[C@@H](CN)O
計算された属性
- せいみつぶんしりょう: 222.08268425g/mol
- どういたいしつりょう: 222.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787727-0.05g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 0.05g |
$1428.0 | 2023-09-19 | ||
| Enamine | EN300-1787727-2.5g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 2.5g |
$3332.0 | 2023-09-19 | ||
| Enamine | EN300-1787727-5.0g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 5g |
$4930.0 | 2023-06-02 | ||
| Enamine | EN300-1787727-0.1g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 0.1g |
$1496.0 | 2023-09-19 | ||
| Enamine | EN300-1787727-10.0g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 10g |
$7312.0 | 2023-06-02 | ||
| Enamine | EN300-1787727-0.25g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 0.25g |
$1564.0 | 2023-09-19 | ||
| Enamine | EN300-1787727-10g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 10g |
$7312.0 | 2023-09-19 | ||
| Enamine | EN300-1787727-0.5g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 0.5g |
$1632.0 | 2023-09-19 | ||
| Enamine | EN300-1787727-1.0g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 1g |
$1701.0 | 2023-06-02 | ||
| Enamine | EN300-1787727-5g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 5g |
$4930.0 | 2023-09-19 |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
2227831-06-1 ((2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol) 関連製品
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
